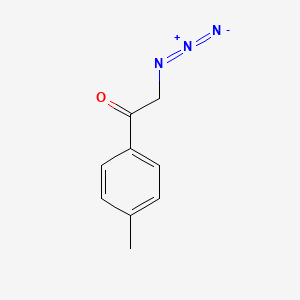

2-Azido-1-(4-methylphenyl)ethanone

Beschreibung

Contextualization of Azide (B81097) Functionality in Contemporary Organic Chemistry

The azide functional group (–N₃) is a cornerstone of modern synthetic chemistry, prized for its unique reactivity and versatility. wikipedia.org Composed of three nitrogen atoms, this linear, energetic functional group can be described by several resonance structures, with a key contributor being −N=N+=N−. chemeurope.com This structure imparts a pseudohalide character, allowing the azide anion to act as a potent nucleophile in substitution reactions, such as the SN2 reaction, where it can displace leaving groups to introduce nitrogen into a molecule. fiveable.me

Organic azides are stable yet reactive, serving as precursors to a variety of other nitrogen-containing functionalities. wikipedia.org A primary transformation is their reduction to primary amines, which can be achieved through methods like catalytic hydrogenolysis or the Staudinger reaction using phosphines (e.g., triphenylphosphine). wikipedia.orgnih.gov This makes the azide group a protected form of an amine, valuable in multi-step syntheses. wikipedia.org

Perhaps the most impactful application of azides in recent decades has been in the realm of "click chemistry." fiveable.me Specifically, organic azides participate as 1,3-dipoles in the Huisgen [3+2] cycloaddition reaction with alkynes to form highly stable 1,2,3-triazole rings. wikipedia.orgchemeurope.com The development of the copper(I)-catalyzed version of this reaction (CuAAC) has made it exceptionally reliable and regioselective, with broad applications in drug discovery, material science, and bioconjugation. wikipedia.org The azide group's ability to undergo these specific and high-yielding transformations underpins its status as a critical functional group in the synthetic chemist's toolkit. nih.gov

Significance of Substituted Ethanones as Synthetic Precursors

Substituted ethanones, which feature a carbonyl group attached to a methyl group and another substituted carbon framework, are fundamental precursors in organic synthesis. The ethanone (B97240) moiety provides multiple reactive sites for chemical modification. The carbonyl group itself is electrophilic and can undergo nucleophilic addition, while the adjacent α-carbon and its protons are acidic, allowing for enolate formation and subsequent reactions.

Specifically, α-azido ketones, the class to which 2-Azido-1-(4-methylphenyl)ethanone belongs, are highly valuable synthetic intermediates. mdpi.com They are employed in the synthesis of a wide array of biologically important heterocyclic compounds, including oxazoles, pyrazoles, pyrimidines, and triazoles. mdpi.com The presence of both a carbonyl and an azide group allows for diverse and consecutive reactions. For instance, the azide can be transformed into an amine while the ketone is manipulated, or both groups can react in concert to form complex heterocyclic systems. mdpi.com This dual functionality makes α-azido ketones powerful starting materials for building molecular complexity efficiently. The ability to transform these precursors into more complex molecules is a key strategy in synthetic chemistry. researchgate.netclockss.org

Overview of this compound as a Versatile Intermediate

This compound, with the chemical formula C₉H₉N₃O, is a crystalline solid that serves as a prime example of a multifunctional synthetic intermediate. nih.gov It has been synthesized and characterized, with its structure confirmed through single-crystal X-ray studies. nih.govresearchgate.net These studies reveal that the azide group is not perfectly linear and that the molecule's crystal structure is stabilized by intermolecular hydrogen bonds. nih.govresearchgate.netnih.gov

The primary utility of this compound lies in its role as a precursor to more complex molecules, particularly biologically active triazoles. nih.govresearchgate.net The synthesis of this compound is typically achieved from 1-p-tolylethanone. One reported method involves an initial reaction with p-toluenesulphonic acid and N-bromosuccinimide, followed by treatment with sodium azide to install the azido (B1232118) group. nih.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₃O nih.gov |

| Molecular Weight | 175.19 g/mol researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

The compound's value stems from the reactivity of its α-azido ketone motif. It can undergo various transformations, including:

Cycloaddition: The azide group can react with alkynes via CuAAC to form 1,4-disubstituted 1,2,3-triazoles, a class of compounds with recognized therapeutic potential. mdpi.comnih.gov

Reduction: The azide can be selectively reduced to an amine, yielding α-amino ketones, which are themselves important synthetic intermediates for compounds like pyrazines. mdpi.com

Heterocycle Formation: Through multi-step or one-pot reactions, it can be used to construct other heterocyclic systems like imidazoles. mdpi.com

Example Synthesis of this compound

| Starting Material | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| 1-p-Tolylethanone | 1) p-Toluene sulphonic acid, N-Bromosuccinimide 2) Sodium azide (NaN₃) | Acetonitrile (B52724) | 70% | nih.gov |

Through these reaction pathways, this compound provides a reliable and versatile entry point for the synthesis of diverse and valuable chemical entities in organic and medicinal chemistry research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-azido-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7-2-4-8(5-3-7)9(13)6-11-12-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBKIKMYVQMIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451650 | |

| Record name | 2-azido-1-(4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6595-30-8 | |

| Record name | 2-azido-1-(4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Azido 1 4 Methylphenyl Ethanone

Established Synthetic Pathways via Alpha-Halogenation and Azide (B81097) Displacement

The most conventional route to synthesize 2-Azido-1-(4-methylphenyl)ethanone involves the initial alpha-halogenation of a ketone precursor, followed by a nucleophilic substitution reaction with an azide salt. nih.gov This sequential approach provides good yields and is a standard procedure for creating α-azido ketones. nih.gov

The primary precursor for this synthesis is 4'-Methylacetophenone, also known as 1-p-tolylethanone. nih.govresearchgate.net This aromatic ketone serves as the foundational molecule, providing the necessary p-tolyl and ethanone (B97240) framework onto which the azide functional group is introduced. Its commercial availability and the reactivity of its α-carbon make it an ideal starting material.

The first chemical transformation is the selective halogenation of the carbon atom adjacent to the carbonyl group (the α-carbon). N-bromosuccinimide (NBS) is a preferred reagent for this step, as it offers advantages over using hazardous liquid bromine, such as ease of handling and improved selectivity. shodhsagar.com To facilitate the reaction, a catalyst such as p-toluenesulfonic acid (p-TsOH) is often employed. nih.govresearchgate.netshodhsagar.com The reaction with NBS and p-TsOH effectively and selectively installs a bromine atom at the alpha position, yielding the intermediate 2-bromo-1-(4-methylphenyl)ethanone. nih.govresearchgate.net

| Reagent | Role | Reference |

| 4'-Methylacetophenone | Starting Material/Precursor | nih.govresearchgate.net |

| N-bromosuccinimide (NBS) | Brominating Agent | nih.govresearchgate.net |

| p-Toluenesulfonic acid (p-TsOH) | Catalyst | nih.govresearchgate.net |

Following the successful α-bromination, the crucial azide group is introduced. This is accomplished through a nucleophilic substitution reaction where the bromide ion on the intermediate is displaced by an azide ion. nih.gov Sodium azide (NaN₃) is the most commonly used inorganic azide for this purpose. nih.govresearchgate.net The azide ion acts as a potent nucleophile, attacking the electrophilic α-carbon and replacing the bromine atom to form the final product, this compound.

The entire synthesis is conveniently carried out as a one-pot procedure using acetonitrile (B52724) as the solvent. nih.govresearchgate.net The initial halogenation step requires elevated temperatures, with the reaction mixture being refluxed for approximately 1 to 1.5 hours. nih.govresearchgate.net Progress is monitored using thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. nih.govresearchgate.net After the halogenation is complete, the mixture is cooled to room temperature before the addition of sodium azide. nih.govresearchgate.net The azidation step is then allowed to proceed at room temperature for 2 to 3 hours. nih.govresearchgate.net

| Parameter | Condition | Step | Reference |

| Solvent | Acetonitrile | Halogenation & Azidation | nih.govresearchgate.net |

| Temperature | Reflux | Halogenation | nih.govresearchgate.net |

| Reaction Time | 1 - 1.5 hours | Halogenation | nih.govresearchgate.net |

| Temperature | Room Temperature | Azidation | nih.govresearchgate.net |

| Reaction Time | 2 - 3 hours | Azidation | nih.govresearchgate.net |

Upon completion of the azidation reaction, the synthesis is quenched by adding ice-cold water. The product is then extracted from the aqueous mixture using an organic solvent, typically ethyl acetate. nih.govresearchgate.net The combined organic layers are dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under vacuum to obtain the crude product. nih.govresearchgate.net Final purification is achieved using flash silica (B1680970) gel chromatography, which separates the desired this compound from any remaining impurities, affording the title compound as a crystalline solid with yields around 70%. nih.govresearchgate.net

Advanced and Catalytic Synthetic Approaches

While the established pathway is robust, modern organic synthesis seeks more efficient and selective methods. Research into the synthesis of α-azido ketones has led to the development of advanced catalytic systems. Although not always documented specifically for this compound, these methods represent the forefront of α-azido ketone synthesis.

One notable advancement is the development of catalytic enantioselective methods. These approaches can convert racemic α-bromo ketones into chiral α-azido ketones with high enantioselectivity. nih.gov Such methods often employ phase transfer catalysis, using a chiral quaternary salt as the catalyst in a biphasic solvent system like fluorobenzene-water. nih.govorganic-chemistry.org This allows for the asymmetric synthesis of α-azido ketones, which is a significant improvement over traditional methods that produce racemic mixtures. nih.govnih.gov

Other modern approaches include metal-free azide insertion reactions. For instance, α-aryl α-diazoesters can be treated with an azide source in the presence of a catalyst like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) to yield the corresponding azido (B1232118) products under mild conditions. organic-chemistry.org Furthermore, iron-catalyzed radical alkylazidation of electron-deficient alkenes using trimethylsilyl (B98337) azide as the azide source provides another route to α-azido ketones and their derivatives. organic-chemistry.org These catalytic methods often feature mild reaction conditions, a broad substrate scope, and good tolerance of various functional groups. organic-chemistry.org

One-Pot Alpha-Azidation Utilizing Hypervalent Iodine Reagents (e.g., [Hydroxy(tosyloxy)iodo]benzene)

A highly effective and convenient method for synthesizing α-azido ketones is through a one-pot reaction utilizing hypervalent iodine(III) reagents, such as [Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent. nih.govmdpi.com This approach avoids the need to isolate potentially unstable intermediates.

The general procedure involves the reaction of a ketone with HTIB in a suitable solvent like acetonitrile. This forms an α-tosyloxy ketone intermediate in situ. Subsequent treatment of this intermediate with sodium azide (NaN₃) yields the desired α-azido ketone. nih.gov

Two primary variations of this method have been demonstrated:

Method A: This involves using pre-synthesized [Hydroxy(tosyloxy)iodo]benzene. The ketone is oxidized with one equivalent of HTIB, and the resulting intermediate is then reacted with sodium azide. nih.gov

Method B: This method generates the HTIB reagent in situ. It combines iodosobenzene (B1197198) (PhIO) with p-toluenesulfonic acid (p-TsOH). This mixture creates HTIB within the reaction, which then proceeds to functionalize the ketone. This approach is often more convenient as it bypasses the separate preparation and isolation of the HTIB reagent. nih.gov

Research has shown that both Method A and Method B are equally effective in producing α-azido ketones from various ketone substrates. nih.gov For instance, the azidation of acetophenone (B1666503), a structurally similar ketone, proceeds in high yield using this one-pot methodology.

Table 1: Synthesis of various α-azido ketones using HTIB (Method A) and in situ generated HTIB (Method B)

| Starting Ketone | Product | Yield (%) Method A nih.gov | Yield (%) Method B nih.gov |

|---|

Mechanistic Considerations of Hypervalent Iodine Mediated Azidation

The mechanism of the hypervalent iodine-mediated α-azidation of ketones is a two-step process.

α-Tosyloxylation: The first step is the α-tosyloxylation of the ketone. It is understood that [Hydroxy(tosyloxy)iodo]benzene reacts with the enol or enolate form of the ketone. illinois.edu The reaction is believed to proceed via an initial ligand exchange at the iodine(III) center, followed by reductive elimination to form the α-tosyloxy ketone and iodobenzene. nih.gov

Nucleophilic Substitution: The α-tosyloxy ketone intermediate generated in situ is a reactive species with a good leaving group (tosylate). It readily undergoes a nucleophilic substitution (Sɴ2) reaction with the azide anion (N₃⁻), which is introduced in the form of sodium azide. This substitution displaces the tosylate group to form the final product, this compound. nih.gov

While the precise nature of all intermediates is a subject of ongoing study, mechanistic investigations into related hypervalent iodine-mediated reactions, such as α-acetoxylation, suggest the plausible involvement of an α-C-bound hypervalent iodine species. frontiersin.orgfrontiersin.org This intermediate would then undergo an Sɴ2 substitution by the nucleophile (in this case, the azide ion) to yield the final α-functionalized ketone. frontiersin.orgfrontiersin.org

Comparative Analysis of Synthetic Efficiencies and Selectivities

The one-pot α-azidation using hypervalent iodine reagents presents several advantages over traditional methods, which often involve the synthesis and handling of α-haloketones.

Efficiency and Convenience: The hypervalent iodine method is a one-pot synthesis, which is inherently more efficient as it eliminates the need for isolating intermediates, reducing reaction time and potential for product loss during purification steps. nih.gov Traditional methods, such as the reaction of 2-bromo-1-(4-methylphenyl)ethanone with sodium azide, require the prior synthesis and purification of the α-bromoketone precursor.

Reaction Conditions: The hypervalent iodine-mediated azidation generally proceeds under mild conditions. nih.gov While reflux in acetonitrile may be used, other protocols using these reagents have been developed at room temperature. nih.gov This contrasts with methods that may require harsher conditions or the use of lachrymatory and toxic α-haloketones.

Selectivity: In the case of unsymmetrical ketones like 2-butanone, α-tosyloxylation with HTIB can lead to a mixture of regioisomers. illinois.edu This suggests that for substrates like unsymmetrical alkyl aryl ketones, achieving high regioselectivity could be a challenge, and the specific reaction conditions would need careful optimization. The selectivity is influenced by the relative stability of the enol or enolate intermediates.

Safety and Alternatives: While HTIB is an effective reagent, research into safer alternatives has led to the development of other hypervalent iodine reagents, such as cyclic azidobenziodoxoles (e.g., ABX and ABZ). umn.eduacs.orgnih.gov These reagents can also serve as sources for the azido group under different activation conditions (e.g., photoredox catalysis) and may offer improved safety profiles. acs.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Azido 1 4 Methylphenyl Ethanone

Transformations Involving the Azido (B1232118) Functional Group

The azide (B81097) moiety in 2-Azido-1-(4-methylphenyl)ethanone is the primary site of its characteristic chemical reactivity, serving as a precursor for amines and as a 1,3-dipole in the synthesis of heterocyclic compounds. rsc.org

The reduction of the azido group to a primary amine is a fundamental transformation in organic synthesis. For α-azido ketones like this compound, this conversion yields valuable α-amino ketones, which are significant building blocks for various biologically active molecules. Several reliable methods exist for this transformation.

Catalytic hydrogenation is a common method, often employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂, Adams' catalyst) under a hydrogen atmosphere. This method is known for its high efficiency and clean conversion. Another powerful approach is the use of hydride reducing agents, such as lithium aluminum hydride (LiAlH₄). However, with α-azido ketones, care must be taken as the adjacent carbonyl group can also be reduced.

A particularly mild and highly chemoselective method for reducing azides is the Staudinger reduction. organic-chemistry.org This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate. wikipedia.orgalfa-chemistry.com This intermediate then loses dinitrogen gas (N₂) to yield an iminophosphorane. wikipedia.org Subsequent hydrolysis of the iminophosphorane produces the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. organic-chemistry.orgwikipedia.org The mild conditions of the Staudinger reduction make it compatible with a wide range of functional groups, including the ketone present in the target molecule. organic-chemistry.org

| Reagent/Method | Product | Notes |

| H₂, Pd/C | 2-Amino-1-(4-methylphenyl)ethanone | Standard catalytic hydrogenation. |

| LiAlH₄ | 2-Amino-1-(4-methylphenyl)ethanol | Reduces both the azide and the ketone. |

| 1. PPh₃2. H₂O | 2-Amino-1-(4-methylphenyl)ethanone | Staudinger reduction; mild and chemoselective for the azide. organic-chemistry.orgwikipedia.org |

While the azide ion is an excellent nucleophile for synthesizing this compound from its corresponding α-halo ketone precursor (2-bromo- or 2-chloro-1-(4-methylphenyl)ethanone), the reverse reaction—nucleophilic displacement of the azido group—is not a commonly utilized synthetic pathway. masterorganicchemistry.com The azide anion (N₃⁻) is generally considered a good leaving group only when protonated or otherwise activated. In a neutral α-azido ketone, direct displacement by another nucleophile is challenging and not a typical transformation for this class of compounds. The primary reactivity of the azide group in this context is centered on its reduction and its participation in cycloaddition reactions. rsc.org

The most prominent and widely applied reaction of this compound involves the participation of its azido group as a 1,3-dipole in cycloaddition reactions with alkynes. This transformation is a cornerstone of "click chemistry," providing a powerful and efficient route to 1,2,3-triazole heterocycles. nih.govorganic-chemistry.org

The thermal, uncatalyzed 1,3-dipolar cycloaddition between an azide and an alkyne is known as the Huisgen cycloaddition. nih.gov This reaction generally requires elevated temperatures and extended reaction times to overcome a significant activation energy barrier. nih.gov A key characteristic of the uncatalyzed Huisgen cycloaddition with unsymmetrical terminal alkynes is its lack of regioselectivity, typically yielding a mixture of both 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. organic-chemistry.orgnih.gov Due to these limitations, this method has been largely superseded by catalyzed versions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction. It represents a significant advancement over the uncatalyzed Huisgen cycloaddition, offering dramatic rate acceleration (10⁷ to 10⁸ times faster), milder reaction conditions (often proceeding at room temperature), and, crucially, complete regioselectivity. organic-chemistry.org The reaction is typically catalyzed by a copper(I) source, which can be added directly as a salt (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. researchgate.net The compound this compound serves as a key intermediate for the synthesis of biologically active triazoles via this powerful ligation method. nih.govresearchgate.net

| Alkyne Partner | Catalyst System | Product |

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | 1-(4-(4-Methylbenzoyl)methyl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | CuI | (1-(4-(4-Methylbenzoyl)methyl)-1H-1,2,3-triazol-4-yl)methanol |

| Ethyl propiolate | CuI, Base (e.g., DIPEA) | Ethyl 1-(4-(4-Methylbenzoyl)methyl)-1H-1,2,3-triazole-4-carboxylate |

| 1-Ethynylcyclohexene | CuSO₄·5H₂O, Sodium Ascorbate | 1-(4-(4-Methylbenzoyl)methyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole |

A defining feature of the cycloaddition reactions of azides and alkynes is the ability to control the regiochemical outcome by selecting the appropriate catalytic method.

Uncatalyzed Reaction : The thermal Huisgen cycloaddition of this compound with a terminal alkyne (R-C≡CH) lacks regiocontrol, leading to a mixture of the 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazole isomers. organic-chemistry.orgnih.gov

Copper(I)-Catalyzed Reaction (CuAAC) : In stark contrast, the CuAAC reaction is exceptionally regioselective. The mechanism, which involves the formation of a copper(I) acetylide intermediate, exclusively yields the 1,4-disubstituted regioisomer. nih.gov This high fidelity makes CuAAC an invaluable tool for constructing precisely defined molecular architectures. rsc.org

Ruthenium-Catalyzed Reaction (RuAAC) : For access to the alternative 1,5-disubstituted regioisomer, different catalysts are required. Ruthenium catalysts, such as [Cp*RuCl] complexes, have been developed for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which selectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org This catalytic system works through a different mechanism involving a ruthenacycle intermediate and can also be used with internal alkynes. organic-chemistry.org

This catalytic control over regioselectivity allows chemists to selectively synthesize a specific triazole isomer from this compound, depending on the desired final product structure.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

Influence of Catalysts and Reaction Media on Click Efficiency

The azide group of this compound is a key functional handle for participating in 1,3-dipolar cycloaddition reactions, most notably the azide-alkyne "click" reaction to form 1,2,3-triazole rings. The efficiency and regioselectivity of this transformation are highly dependent on the choice of catalyst and reaction medium.

The most classic and widely used method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which demonstrates high reaction rates, typically yielding the 1,4-disubstituted triazole isomer with excellent yields. nih.govnih.gov However, concerns over the cellular toxicity of copper have driven the development of alternative catalytic systems. ntu.edu.sg

Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, have been employed to selectively synthesize the 1,5-disubstituted triazole isomer. nih.gov These reactions, however, often require elevated temperatures. nih.gov In contrast, nickel-catalyzed systems have been developed that can proceed at room temperature and are compatible with aqueous media, offering a milder alternative for the synthesis of 1,5-disubstituted 1,2,3-triazoles. nih.gov

Recent advancements have focused on developing more sustainable and efficient catalysts. Copper-containing metal-organic nanoparticles (MONPs) have been shown to be highly efficient supramolecular catalysts for click reactions in water, functioning at low parts-per-million (ppm) levels. researchgate.net These nanoparticle catalysts offer low toxicity and are considered a "green" alternative for aqueous click chemistry. researchgate.net The reaction can also be performed using various copper(I) sources, including complexes like tetrakis(acetonitrile)copper(I) hexafluorophosphate, in organic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂). rsc.org

Table 1: Comparison of Catalytic Systems for Azide-Alkyne Cycloadditions

| Catalyst System | Typical Product | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Copper(I) | 1,4-disubstituted triazole | Mild conditions, often aqueous media nih.govnih.gov | High efficiency and rate nih.gov | Potential cellular toxicity ntu.edu.sg |

| Ruthenium(II) | 1,5-disubstituted triazole | Elevated temperatures nih.gov | High regioselectivity for 1,5-isomer nih.gov | Harsher conditions required nih.gov |

| Nickel | 1,5-disubstituted triazole | Room temperature, water compatible nih.gov | Mild conditions, inexpensive reagent nih.gov | Less explored than Cu or Ru nih.gov |

| Cu-MONPs | 1,4-disubstituted triazole | Water, low ppm catalyst loading researchgate.net | High efficiency, low toxicity, "green" researchgate.net | Catalyst synthesis required researchgate.net |

Intramolecular Cyclizations and Rearrangements to Other Heterocycles (e.g., Triazines, Tetrazoles)

Beyond the well-known click chemistry, the azide functionality in α-azido ketones like this compound serves as a precursor for various other heterocyclic systems through cyclization and rearrangement reactions.

One of the most common transformations is the synthesis of tetrazoles. The [2+3] cycloaddition between an azide and a nitrile is a well-established method for forming tetrazole rings. nih.gov Another route involves the reaction of azides with primary amines, which can proceed through a proposed mechanism where the amine attacks the terminal nitrogen of the azide, followed by cyclization and elimination to yield the tetrazole ring. nih.gov For instance, the reaction of an α-fluorinated azidoalkane with a primary amine has been shown to produce 5-substituted tetrazoles. nih.gov

Furthermore, α-azido ketones can be converted into oxazole (B20620) derivatives. In one approach, the α-azido ketone is first transformed into a (Z)-β-(acyloxy)vinyl azide through selective enol acylation. mdpi.com This intermediate then reacts with a phosphite (B83602) reagent in a process involving a Staudinger reaction followed by an intramolecular aza-Wittig reaction to furnish the oxazole ring system under mild, non-acidic conditions. mdpi.com

Formation of Reactive Nitrene Intermediates

The thermal or photochemical decomposition of organic azides, often facilitated by metal catalysts, leads to the extrusion of dinitrogen (N₂) and the formation of highly reactive nitrene intermediates. nih.gov These electron-deficient species are pivotal in a variety of synthetic transformations.

Metal complexes, particularly those involving cobalt and rhodium, are effective catalysts for generating nitrene intermediates from azides. nih.govnih.gov The process can involve the formation of a metal-nitrene radical complex, which is essentially a one-electron reduced Fischer-type nitrene. nih.govuva.nl These metalloradical species can engage in controlled radical-type reactions, such as C-H bond amination. nih.govuva.nl Kinetic studies have confirmed that in some cobalt-catalyzed ring-closing aminations of aliphatic azides, the reaction mechanism proceeds through a nitrene radical intermediate. uva.nl The generation of these nitrenes provides a direct pathway for C-N bond formation. nih.gov

Transformations at the Carbonyl (Ketone) Functional Group

The ketone moiety of this compound offers a second site for chemical modification, primarily through reduction and reactions at the α-carbon.

Chemical Reduction to Azido Alcohols (e.g., with Sodium Borohydride)

The carbonyl group of the ketone can be readily reduced to a secondary alcohol using common hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a convenient and selective reagent for this purpose, as it reduces aldehydes and ketones to the corresponding alcohols without affecting the azide functional group under standard conditions. masterorganicchemistry.comchemguide.co.uk

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon. chemguide.co.uk This is followed by a protonation step, typically an aqueous or mild acid workup, to yield the final alcohol product, 2-azido-1-(4-methylphenyl)ethanol. masterorganicchemistry.comchemguide.co.uk Since the starting ketone is prochiral, this reduction creates a new stereocenter at the carbinol carbon, resulting in a racemic mixture of the (R) and (S) enantiomers of the azido alcohol. masterorganicchemistry.com

Biocatalytic and Stereoselective Reductions to Chiral Azido Alcohols (e.g., using Daucus carota root extracts)

To overcome the lack of stereocontrol in chemical reductions, biocatalytic methods have been developed to achieve high enantioselectivity. The use of whole-plant cells as biocatalysts offers a green and efficient alternative for the asymmetric reduction of prochiral ketones. nih.gov

Specifically, the reduction of α-azido aryl ketones, including substrates structurally similar to this compound, has been successfully carried out using Daucus carota (carrot) root extracts in an aqueous medium. nih.gov This biocatalytic method yields chiral azido alcohols with high enantiopurity, predominantly forming the (R)-configured alcohol. nih.gov These optically active azido alcohols are valuable intermediates for the synthesis of pharmaceutically important molecules. nih.gov The use of Daucus carota is advantageous as it is environmentally benign, non-toxic, and avoids the need for expensive and often toxic heavy metal catalysts. nih.gov

Table 2: Comparison of Reduction Methods for this compound

| Method | Reagent/Catalyst | Product Stereochemistry | Key Features |

|---|---|---|---|

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Racemic mixture (R/S) | Simple, high yield, non-selective masterorganicchemistry.comchemguide.co.uk |

| Biocatalytic Reduction | Daucus carota root | Enantiopure (predominantly R) | Highly stereoselective, "green" method, aqueous medium nih.gov |

Enolization and Alpha-Substitution Reactions

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is activated, allowing for enolization and subsequent substitution reactions. The α-hydrogens are acidic and can be removed by a base to form a resonance-stabilized enolate ion. chemistrynotes.com

This enolate chemistry is fundamental to the synthesis of the compound itself. A common synthetic route to this compound starts with 1-(4-methylphenyl)ethanone, which undergoes α-bromination to form 2-bromo-1-(4-methylphenyl)ethanone. This α-halo ketone then undergoes a nucleophilic substitution reaction where the bromide is displaced by an azide anion (from sodium azide) to yield the final product. nih.govresearchgate.net

The enolate of the α-azido ketone can also be trapped, providing a route to other functionalized derivatives. For example, treatment with a strong base can form a lithium enolate, which can then be captured by an acylating agent like acetyl chloride to synthesize O-acylated vinyl azides. mdpi.com These reactions demonstrate the versatility of the α-position for further functionalization. mdpi.com

Reactivity of the Methylphenyl Aromatic Moiety

The reactivity of the methylphenyl group in this compound is fundamentally governed by the electronic properties of its two substituents: the methyl group and the azidoethanone group. These substituents influence the electron density of the aromatic ring and determine the position of attack for incoming electrophiles.

Electrophilic Aromatic Substitution Potentials

In electrophilic aromatic substitution (EAS) reactions, the substituent groups already present on a benzene (B151609) ring dictate the rate of reaction and the regioselectivity of the product. wikipedia.org The aromatic ring in this compound is substituted with a methyl group (-CH₃) at the para-position (C4) relative to an azidoethanone group (-COCH₂N₃) at C1. The potential for electrophilic attack on this ring is a result of the competing electronic effects of these two groups.

The methyl group is an activating group. answers.com Through an inductive effect (+I) and hyperconjugation, it donates electron density to the aromatic ring, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org As an activating group, it directs incoming electrophiles to the ortho and para positions relative to itself (C3, C5, and C1). answers.comorganicchemistrytutor.com

Conversely, the acetyl group (-COCH₃), and by extension the entire azidoethanone substituent, is a deactivating group. libretexts.org The carbonyl moiety is strongly electron-withdrawing due to both a negative inductive effect (-I) and a negative resonance effect (-M). This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. wikipedia.orglibretexts.org Electron-withdrawing groups of this nature are classified as meta-directors, channeling incoming electrophiles to the positions meta to the point of attachment (C3 and C5). libretexts.orgorganicchemistrytutor.com

Regioselectivity : The directing effects of the two substituents are synergistic. The activating methyl group directs electrophiles to its ortho positions (C3 and C5). The deactivating azidoethanone group directs electrophiles to its meta positions (C3 and C5). Since both groups favor substitution at the same positions, electrophilic attack will occur regioselectively at the C3 and C5 positions of the phenyl ring.

The table below summarizes the directing effects of the substituents on the aromatic ring.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -CH₃ (Methyl) | C4 | Electron-donating (+I, Hyperconjugation) | Activating | ortho, para (to C4) |

| -COCH₂N₃ (Azidoethanone) | C1 | Electron-withdrawing (-I, -M) | Deactivating | meta (to C1) |

Based on these principles, common electrophilic aromatic substitution reactions on this compound are predicted to yield 3,5-disubstituted products.

The table below outlines the expected major products for several key electrophilic aromatic substitution reactions.

| Reaction | Reagents | Electrophile | Predicted Major Product Name |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Azido-1-(3-nitro-4-methylphenyl)ethanone |

| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | 2-Azido-1-(3-bromo-4-methylphenyl)ethanone |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Azido-1-(3-sulfo-4-methylphenyl)ethanone |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 2-Azido-1-(3-acyl-4-methylphenyl)ethanone |

Advanced Derivatives and Analogues Derived from 2 Azido 1 4 Methylphenyl Ethanone

Synthesis and Functionalization of 1,2,3-Triazole Conjugates

The azide (B81097) group of 2-Azido-1-(4-methylphenyl)ethanone is an ideal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. scispace.com

The versatility of the CuAAC reaction allows for the conjugation of this compound with a wide array of terminal alkynes. nih.gov The reaction of α-azido ketones, such as substituted 2-azidoacetophenones, with various terminal alkynes proceeds to form the corresponding 1,2,3-triazoles in moderate to good yields. nih.gov This method is tolerant of numerous functional groups, enabling the incorporation of diverse molecular complexities.

The scope of the reaction includes, but is not limited to, alkynes bearing:

Aromatic and Heteroaromatic Rings: Phenylacetylene, ethynylpyridines, and other substituted aryl alkynes can be used to introduce varied electronic and steric properties.

Aliphatic Chains: Alkynes with simple alkyl or functionalized chains (e.g., containing hydroxyl or ester groups) can be incorporated.

Biologically Relevant Moieties: Alkynes attached to sugars, peptides, or other bioactive scaffolds can be "clicked" onto the azido (B1232118) ketone, creating hybrid molecules. For instance, ethynyl-substituted chromones have been reacted with phenacyl azides to create complex dichromonoid systems bridged by the newly formed triazole ring. nih.gov

The general reaction scheme involves the treatment of this compound with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) source like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate. researchgate.net

Once the 1,2,3-triazole ring is formed, further functionalization can be achieved by targeting either the newly installed substituent from the alkyne or the ketone moiety of the original azido-ketone backbone. For example, triazoles containing a ketone can undergo condensation reactions to form more complex structures like chalcones. These chalcones can then be used as precursors for other heterocyclic rings. nih.gov

Furthermore, the triazole ring itself can participate in subsequent reactions. For instance, triazoles with appropriate ortho-substituents can undergo intramolecular cyclization to form fused heterocyclic systems, such as 1,2,3-triazolo[1,5-a]quinoxalines. nih.gov While less common, modifications can sometimes involve the triazole ring atoms directly, although this often requires more forcing conditions.

Preparation of Amine-Containing Derivatives and Their Amidation/Imine Formation

The azide functionality of this compound can be readily converted to a primary amine, opening up another avenue for derivatization. The reduction of alkyl azides to primary amines is a well-established transformation, commonly achieved with reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgyoutube.com This reaction produces 2-amino-1-(4-methylphenyl)ethanone.

This α-amino ketone is a valuable intermediate for further synthesis:

Amidation: The primary amine can react with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amide derivatives. This is a standard method for creating peptide-like linkages or introducing a variety of acyl groups. nih.gov

Imine Formation: The ketone carbonyl group can undergo condensation with primary or secondary amines to form imines or enamines, respectively. A particularly useful extension is reductive amination, where the in situ-formed imine is immediately reduced (e.g., with sodium cyanoborohydride) to yield a secondary or tertiary amine. libretexts.orgyoutube.com This process allows for the introduction of a second alkyl or aryl group at the nitrogen position.

Generation of Other Heterocyclic Systems

Beyond triazoles, the reactive handles on this compound and its immediate derivatives can be used to construct a variety of other heterocyclic rings.

Complex heterocyclic systems that incorporate multiple ring structures can be synthesized. Research has shown the synthesis of molecules containing pyrazole, triazole, and thiazole (B1198619) moieties linked together. nih.gov A representative synthetic strategy might begin with the click reaction of this compound to form the corresponding 1-(4-(4-methylbenzoyl)-1H-1,2,3-triazol-1-yl)ethan-1-one. This intermediate can then be elaborated. For instance, a chalcone (B49325) can be formed via condensation, which then reacts with thiosemicarbazide (B42300) to yield a pyrazoline-N-thioamide. This intermediate, in turn, can be cyclized with an α-haloketone, such as ethyl 2-chloro-3-oxobutanoate, to afford a complex system containing linked triazole, pyrazole, and thiazole rings. nih.gov

Imidazole (B134444) rings are another important class of heterocycles that can be derived from this compound. iajpr.comresearchgate.net A common synthetic route to imidazoles involves the reaction of an α-haloketone with an amidine. semanticscholar.org Therefore, a plausible pathway would first involve the conversion of the starting α-azido ketone to the corresponding α-bromo or α-chloro ketone. This can be achieved through various methods, potentially involving substitution of the azide or starting from the corresponding α-hydroxy ketone. The resulting 2-halo-1-(4-methylphenyl)ethanone can then be reacted with imidazole itself or a substituted imidazole to yield N-substituted imidazole derivatives. nih.gov

Alternatively, the van Leusen imidazole synthesis offers a convergent approach. scispace.com This method involves the [3+2] cycloaddition of an aldimine with a tosylmethylisocyanide (TosMIC). To utilize this, the ketone in this compound could first be converted to an imine, which would then react with TosMIC to construct the imidazole ring.

Thiazole-Linked Derivatives

The synthesis of thiazole-containing molecules is a significant area of organic chemistry, given the prevalence of the thiazole ring in pharmaceuticals. nih.gov The compound this compound serves as a valuable precursor for creating such derivatives. A common synthetic route to α-azido ketones involves the nucleophilic substitution of an α-haloketone. nih.govrsc.org For instance, the precursor 2-bromo-1-(4-methylphenyl)ethanone can be readily synthesized and then converted to this compound.

The Hantzsch thiazole synthesis is a classic and versatile method for forming the thiazole ring, which involves the reaction of an α-haloketone with a thioamide. Following this principle, derivatives of this compound can be utilized. More advanced, one-pot, three-component reactions have been developed for synthesizing complex thiazole derivatives. nih.gov For example, a reaction involving a starting precursor, thiosemicarbazide, and a phenacyl bromide can yield novel thiazole structures. nih.gov

A general synthetic pathway involves the reaction of an α-bromoketone, such as 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, with various heterocyclic amines or thiosemicarbazone derivatives to produce di- and tri-thiazole moieties. nih.gov This highlights a strategy where the core structure related to this compound (an α-substituted p-tolylethanone) is the key building block for constructing larger, thiazole-linked systems.

Table 1: Synthesis of Thiazole Derivatives from α-Haloketone Precursors This table illustrates a general, representative synthesis of thiazole derivatives based on established methods.

| Reactant 1 | Reactant 2 | Solvent | Condition | Product Type |

|---|---|---|---|---|

| 2-Bromo-1-(4-methylphenyl)ethanone | Thiourea | Ethanol | Reflux | 2-Amino-4-(4-methylphenyl)thiazole |

| 2-Bromo-1-(4-methylphenyl)ethanone | Thiosemicarbazide | Dioxane | Reflux | 2-Hydrazinyl-4-(4-methylphenyl)thiazole |

Design and Synthesis of Chiral Derivatives

The development of chiral α-azido ketones is of significant interest as these compounds are precursors to biologically important molecules like chiral amino alcohols. nih.gov The synthesis of chiral derivatives of this compound can be approached through several modern asymmetric methodologies.

One effective method is the catalytic enantioselective synthesis from racemic α-bromo ketones. A practical process has been developed that transforms racemic α-bromo ketones into chiral α-azido ketones with high enantioselectivity. nih.gov This transformation uses a phase-transfer, ion-pair mediated reaction with a recoverable chiral quaternary salt as the catalyst. nih.gov This method provides a direct route to chiral α-azido ketones from their more accessible racemic bromo precursors.

Another powerful strategy involves the direct enantioselective Mannich reaction of α-azido cyclic ketones with aldimines, catalyzed by a chiral phosphoric acid. rsc.org This reaction constructs chiral azides that possess an α-quaternary stereocenter with high levels of diastereoselectivity and enantioselectivity. rsc.org While this example uses cyclic ketones, the principle of using a chiral acid catalyst to control the stereochemistry of a reaction involving the α-position of an azido ketone is a key design concept applicable to the synthesis of chiral derivatives of this compound.

Furthermore, the deracemization of racemic α-azido ketones using cinchona alkaloids as organocatalysts has been shown to produce chiral α-azido ketones. nih.gov This method has been applied to various α-azido ketone derivatives, including those with chromanone and tetralone structures. nih.gov

Table 2: Methodologies for Chiral α-Azido Ketone Synthesis

| Method | Catalyst/Reagent | Substrate Type | Key Outcome | Reference |

|---|---|---|---|---|

| Phase-Transfer Azidation | Chiral Quaternary Salt | Racemic α-Bromo Ketone | High enantioselectivity | nih.gov |

| Mannich Reaction | Chiral Phosphoric Acid | α-Azido Cyclic Ketone | High diastereoselectivity and enantioselectivity | rsc.org |

Structure-Activity/Property Relationship Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the chemical structure of a compound to enhance a desired property or biological activity. mdpi.com For derivatives of this compound, the primary focus has been on the properties of the heterocyclic systems, such as triazoles, that are synthesized from it. researchgate.netnih.gov The azide group in this compound is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to form 1,4-disubstituted 1,2,3-triazoles. nih.gov

SAR studies on related heterocyclic compounds provide insights that can be applied to the design of new derivatives. For instance, in a series of indoline (B122111) and 3-azaindoline inhibitors of the enzyme IDO1, the exploration of different substituents on the core scaffold led to the identification of lead compounds with improved potency. nih.gov Similarly, studies on pyrazolopyridinyl pyrimidine (B1678525) derivatives showed that the type and position of amino substituents significantly impacted their biological activity, with smaller alkyl groups generally leading to better results due to steric effects. nih.gov

In the context of derivatives from this compound, a hypothetical SAR study on resulting triazoles might explore how different substituents on the triazole ring (introduced from the alkyne component in the click reaction) and modifications to the 4-methylphenyl ring affect a specific property. For example, in a series of royleanone (B1680014) derivatives studied for P-gp modulation, a classification model was built to distinguish active from inactive compounds based on molecular interaction fields, linking structural features to biological function. mdpi.com A similar approach could be used for derivatives of this compound, where descriptors related to the electronic and steric properties of different functional groups would be correlated with their activity.

For example, SAR studies on a series of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid toluidides revealed that the position of a methyl group on the anilide fragment significantly altered the analgesic effect. mdpi.com This demonstrates the high sensitivity of biological activity to subtle structural changes.

Table 3: Illustrative Structure-Activity Relationship Concepts This table outlines general principles from SAR studies on related heterocyclic compounds that could be applied to derivatives of this compound.

| Core Scaffold | Structural Variation | Impact on Activity/Property | Reference Principle |

|---|---|---|---|

| Triazole (from this compound) | Substituent on triazole ring | Modulates electronic and steric profile, affecting target binding. | nih.gov |

| Triazole (from this compound) | Modification of the 4-methylphenyl group (e.g., replacing methyl with methoxy (B1213986) or halogen) | Alters hydrophobicity and electronic properties, influencing potency. | nih.govmdpi.com |

Academic Research Applications of 2 Azido 1 4 Methylphenyl Ethanone As a Building Block

Contributions to Medicinal Chemistry Research Initiatives

In the realm of medicinal chemistry, 2-Azido-1-(4-methylphenyl)ethanone is a significant intermediate, primarily due to its azide (B81097) functional group which is instrumental in constructing molecules with potential therapeutic value. Its applications range from being a precursor for diverse heterocyclic systems to its use in modern drug discovery techniques.

The primary application of this compound in medicinal chemistry is as an intermediate in the synthesis of heterocyclic compounds, particularly triazoles. nih.govresearchgate.net Triazoles are a class of organic compounds recognized for their broad spectrum of therapeutic potential. nih.govresearchgate.net The azide group within this compound is highly reactive and readily participates in cycloaddition reactions, which are fundamental in forming these biologically relevant structures. smolecule.com

Research has demonstrated that this compound is a key starting material for creating new triazole derivatives. nih.govnih.gov The synthesis process often involves the reaction of the azide with various alkynes, a reaction famously known as the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." The resulting triazole-containing molecules are then investigated for a range of biological activities, including potential antimicrobial and anticancer properties. The 4-methylphenyl group of the parent compound can also be modified to tune the properties of the final heterocyclic product.

Table 1: Examples of Heterocyclic Systems Derived from Azide Precursors

| Precursor Type | Resulting Heterocycle | Potential Bioactivity | Key Reaction Type |

|---|---|---|---|

| Organic Azides (e.g., this compound) | Triazoles | Antimicrobial, Anticancer, Antiviral | Cycloaddition (e.g., CuAAC) |

| Vinyl Azides | 2H-Azirines, Iminyl Radicals | Synthetic Intermediates | Photolysis, Thermolysis, Radical Reactions researchgate.net |

Fragment-Based Drug Discovery (FBDD) is a modern approach to identify lead compounds for drug development. unina.it This method involves screening small, low-complexity molecules (fragments) that bind weakly to a biological target. These initial hits are then optimized and linked together to create more potent and selective drug candidates. unina.it

The utility of this compound in this context is directly linked to the principles of click chemistry. medchemexpress.com The azide group is a key functional group for click reactions, particularly the CuAAC reaction, which is prized for its high efficiency, reliability, and biocompatibility. medchemexpress.com As a stable, synthetically accessible molecule, this compound can serve as an azide-containing fragment. Researchers can screen it against a target protein and, upon binding, use the azide "handle" to click it together with an alkyne-containing fragment that binds to an adjacent site, thereby "growing" or "linking" fragments to generate a high-affinity ligand. unina.itmedchemexpress.com This strategy accelerates the drug discovery process by efficiently exploring chemical space to build novel, drug-like molecules. medchemexpress.com

Integration into Materials Science for Developing Functional Structures

The versatility of this compound extends beyond medicinal applications into the field of materials science. Here, its ability to participate in robust chemical transformations is harnessed to create specialized and functional materials. smolecule.com The compound can be used as a building block for polymers and other materials where precise control over structure and function is required.

One significant application is in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with native biological processes. smolecule.com This is particularly useful in developing functionalized materials for biological applications, such as biosensors or targeted drug delivery systems. The azide group allows for the covalent attachment of the molecule to surfaces or polymers that have been functionalized with a complementary reactive group, such as an alkyne. This "click" modification can be used to impart specific properties to a material, for instance, by attaching fluorescent dyes or other reporter molecules.

Utility in Supramolecular Chemistry and Ligand Development

In supramolecular chemistry, which focuses on the non-covalent interactions between molecules, this compound is a valuable precursor for designing complex molecular architectures, especially ligands for metal coordination.

As previously established, this compound is readily converted into 1,2,3-triazole derivatives. The resulting triazole ring is an excellent coordinating moiety for metal ions. By designing the alkyne coupling partner appropriately, it is possible to synthesize polydentate ligands, which are molecules that can bind to a central metal ion through multiple donor atoms. libretexts.org For example, a molecule containing two or more triazole units, derived from the azide precursor, can act as a bidentate or tridentate ligand, forming stable chelate complexes with metal ions. libretexts.org These polydentate ligands are crucial in constructing well-defined supramolecular structures and coordination polymers. mdpi.com

The triazole ligands synthesized from this compound have broad applications in coordination chemistry with a variety of transition metals. scispace.commdpi.com The nitrogen atoms of the triazole ring act as Lewis bases, donating electron pairs to coordinate with metal ions such as manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), and cadmium (Cd). mdpi.comscispace.com

The coordination of these ligands to transition metals can result in the formation of discrete molecular complexes or extended coordination polymers. mdpi.com The geometry of the resulting metal complex (e.g., octahedral, tetrahedral, or square planar) depends on the coordination number of the metal ion, the nature of the ligand, and the reaction conditions. libretexts.orguniba.sk For example, research has shown the formation of one-dimensional coordination polymers where azide ligands bridge Cd(II) or Cu(II) centers, resulting in distorted octahedral geometries. mdpi.com These metal-organic structures are of interest for their potential applications in catalysis, magnetism, and as porous materials. mdpi.com

Table 2: Coordination of Triazole-Based Ligands with Transition Metals

| Transition Metal | Common Coordination Geometries | Potential Applications of Complexes |

|---|---|---|

| Mn(II) | Octahedral | Catalysis, Magnetic Materials |

| Fe(II/III) | Octahedral | Electron-transfer agents, Catalysis scispace.commdpi.com |

| Co(II) | Octahedral | Catalysis, Pigments scispace.com |

| Ni(II) | Octahedral, Square Planar | Catalysis (e.g., oligomerization) scispace.commdpi.com |

| Cu(II) | Distorted Octahedral, Square Planar | Catalysis, Antifungal agents mdpi.comscispace.com |

| Zn(II) | Tetrahedral | Lewis acid catalysis, Fluorescent materials scispace.com |

| Cd(II) | Octahedral | Coordination Polymers, Sensing mdpi.comscispace.com |

Role in Catalysis, Metal-Ion Sensing, and Electrochemical Studies

While this compound is not typically employed as a catalyst itself, its significance in the field of catalysis is primarily as a precursor to more complex molecular structures, particularly 1,2,3-triazoles. These triazole derivatives, synthesized from the azide, exhibit a range of important applications in catalysis, sensing, and electrochemistry.

Role in Catalysis The primary contribution of this compound to catalysis is through its conversion into 1,2,3-triazole derivatives. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," utilizes azides like this compound to react with terminal alkynes, yielding highly stable and functionalized 1,4-disubstituted 1,2,3-triazoles. rsc.orgnih.gov These resulting triazole rings are not merely inert linkers; they are recognized as important scaffolds in organocatalysis, materials science, and the development of novel bioactive molecules. nih.govresearchgate.net The triazole nucleus can act as a ligand for metal catalysts or form part of a larger molecule that directs chemical reactions.

Metal-Ion Sensing The direct application of this compound in metal-ion sensing has not been documented. However, it serves as a critical building block for the synthesis of highly effective fluorescent chemosensors. The 1,2,3-triazole ring, formed via the click reaction, is an excellent coordinating ligand for a variety of metal ions. rsc.orgresearchgate.net Researchers have designed and synthesized numerous triazole-based chemosensors that can selectively detect specific metal ions through mechanisms like intramolecular charge transfer (ICT), leading to a detectable "turn on" or quenching of fluorescence. researchgate.netsci-hub.se

By functionalizing the triazole core—derived from precursors like this compound—with different chromophores and receptors, sensors with high selectivity for toxic heavy metal ions such as Cu(II), Co(II), Hg(II), and Fe(III) have been developed. rsc.orgsci-hub.senanobioletters.com The triazole moiety's ability to form stable complexes with metal ions, resulting in distinct changes in photophysical properties, makes it an invaluable component in the creation of these advanced analytical tools. rsc.org

Table 1: Examples of Metal Ions Detected by Triazole-Based Chemosensors

| Detected Metal Ion | Sensor Type | Detection Principle | Reference |

|---|---|---|---|

| Cu(II), Co(II) | Chalcone-1,2,3-triazole hybrids | Fluorescence Spectroscopy, UV-vis Absorption | rsc.org |

| Hg(II) | 1,2,3-triazole-based probe | Fluorescence Quenching/Enhancement | researchgate.net |

| Fe(III), Hg(II) | Rhodamine B-based triazole | UV-visible Spectroscopy | sci-hub.se |

| Pb(II) | Ferrocene-anthracene conjugates | Electrochemical and Optical Sensing | mdpi.com |

Electrochemical Studies The electrochemical behavior of this compound is influenced by its two primary functional groups: the ketone and the α-azido group. The carbonyl group in ketones is known to be electrochemically active and can be reduced. researchgate.net More specifically, α-azido ketones, also known as phenacyl azides, can undergo electrochemical reduction. Studies have shown that under controlled cathodic potential, these compounds can be reduced to form other heterocyclic structures, such as 2-aroyl-4-arylimidazoles, in good yields. mdpi.com This transformation highlights the potential of using electrochemical methods to convert this compound into other valuable chemical entities, expanding its synthetic utility beyond triazole formation.

Applications in Chemical Biology and Bioconjugation Strategies

The azide functional group makes this compound a valuable reagent in chemical biology and bioconjugation, primarily through its use in bioorthogonal chemistry. nih.govtum.de Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. tum.deresearchgate.net

The azide group is nearly ideal for this purpose as it is small, metabolically stable, and largely unreactive with the functional groups found in biological molecules like proteins and nucleic acids. nih.gov Its true reactivity is "unmasked" only in the presence of a specific reaction partner. nih.gov

The most prominent bioorthogonal reaction involving azides is the Azide-Alkyne Cycloaddition, often referred to as "click chemistry." aatbio.comnih.gov This reaction is used to link a molecule containing an azide (like a derivative of this compound) to another molecule containing an alkyne.

Key Bioconjugation Reactions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. It is highly efficient and creates a stable 1,2,3-triazole linkage between the two molecules. It has been widely used to modify proteins, peptides, and nucleic acids with high selectivity under physiological conditions. nih.gov This allows for the attachment of probes, such as fluorescent dyes or affinity tags, to biomolecules for imaging and analysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential toxicity of the copper catalyst in living cells, SPAAC was developed. This reaction uses a strained cyclooctyne (B158145) derivative that reacts readily with azides without the need for a metal catalyst. nih.gov This has been instrumental for in vivo cell-surface labeling and imaging.

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine. It is another important bioorthogonal reaction used for selectively labeling and modifying biomolecules both in vitro and in vivo. nih.govnih.gov

Through these strategies, this compound can serve as a precursor to introduce a "clickable" azide handle into drugs, probes, or material precursors. This handle can then be used to conjugate these molecules to biological targets for a wide array of applications, from drug discovery and targeted drug delivery to diagnostics and materials science. aatbio.comnih.goveurekalert.org

Structural Characterization and Computational Analysis

Single-Crystal X-Ray Diffraction Studies of 2-Azido-1-(4-methylphenyl)ethanone

Single-crystal X-ray diffraction has provided a definitive method for determining the solid-state structure of this compound, revealing precise details about its molecular conformation, geometry, and the interactions that govern its crystal packing. The compound crystallizes in a monoclinic system with the space group P2₁/c. nih.govresearchgate.net

The molecular structure of this compound has been successfully determined, showcasing the spatial arrangement of its constituent atoms. nih.govresearchgate.net The bond lengths and angles within the molecule are consistent with those found in similar structures. nih.gov The key crystallographic parameters are summarized in the table below.

| Crystal Data | |

| Formula | C₉H₉N₃O |

| Molecular Weight ( g/mol ) | 175.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.696 |

| b (Å) | 9.025 |

| c (Å) | 14.248 |

| β (°) | 118.73 |

| Volume (ų) | 867.8 |

| Z (molecules per unit cell) | 4 |

| Data obtained from single-crystal X-ray diffraction studies. nih.govresearchgate.net |

| Hydrogen-Bond Geometry (Å, °) | |

| D—H···A | C8—H8A···O1 |

| d(D—H) | 0.97 |

| d(H···A) | 2.40 |

| d(D···A) | 3.2404 |

| ∠(DHA) | 145 |

| Symmetry code: (i) x, -y+3/2, z-1/2. D = donor atom, A = acceptor atom. nih.gov |

A significant feature of the molecular structure is the non-linear nature of the azide (B81097) group. nih.govresearchgate.net The N3–N2–N1 angle is approximately 170.84°. nih.gov Furthermore, the azide group is not coplanar with the aromatic tolyl ring. The least-squares line passing through the azide group forms an angle of 46.62° with the normal to the plane of the benzene (B151609) ring. nih.govresearchgate.net This specific orientation influences the molecule's conformational flexibility and its interaction with other molecules.

Comparative Crystallographic Studies with Related Azidoethanone Analogues

The crystal structure of this compound shares similarities with its analogues, such as 2-azido-1-(4-fluorophenyl)ethanone (B1282673) and 2-azido-1-(4-nitrophenyl)ethanone. nih.govnih.govresearchgate.net The primary difference lies in the substituent on the phenyl ring. nih.gov While the bond lengths and angles are generally comparable across these compounds, the nature of the substituent can influence intermolecular interactions. nih.govnih.gov For instance, in the nitro analogue, the crystal structure is stabilized by C—H···N hydrogen bonds and π–π stacking interactions, which differ from the C—H···O bonds found in the title compound. nih.gov The azide group in the nitro analogue is also non-linear, with an N3–N2–N1 angle of 171.7°. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods provide valuable insights into the electronic properties and reactivity of molecules, complementing experimental data.

While specific DFT studies on this compound are not widely reported, such calculations are routinely used to investigate the electronic structure and energetics of related organic azides and acetophenone (B1666503) derivatives. These studies typically employ functionals like B3LYP to optimize molecular geometries and calculate electronic properties. For analogous systems, DFT is used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and other quantum chemical parameters. These calculations help in understanding the molecule's reactivity, stability, and potential for participating in reactions such as cycloadditions. Molecular modeling and docking studies on similar acetophenone-1,2,3-triazole derivatives have been conducted to predict their binding interactions with biological targets. nih.govresearchgate.net

Conformational Analysis and Potential Energy Surfaces

The three-dimensional arrangement of atoms in this compound, particularly the rotational freedom around its single bonds, defines its conformational landscape. This landscape is critical in understanding its reactivity and interactions. The conformation of the molecule is primarily dictated by the torsion or dihedral angles between the 4-methylphenyl ring, the carbonyl group, and the azidomethyl group.

Experimental insights into the solid-state conformation of this compound have been elucidated through single-crystal X-ray diffraction studies. nih.govresearchgate.net These studies reveal that in the crystalline form, the molecule adopts a specific, stable conformation. A key feature is the non-linear nature of the azide group, with an N3–N2–N1 bond angle of approximately 170.84°. nih.govresearchgate.net Furthermore, the azide group is positioned at a distinct angle relative to the plane of the 4-methylphenyl ring. The least-squares line passing through the azide group forms an angle of 46.62° with the normal to the plane of the benzene ring. nih.govresearchgate.netnih.gov This twisted conformation in the solid state is influenced by intermolecular forces, including hydrogen bonding, within the crystal lattice. nih.govresearchgate.net

To explore the full range of possible conformations and the energy associated with them, computational methods such as Density Functional Theory (DFT) are employed. While specific computational studies on this compound are not extensively documented, the methodologies applied to structurally similar molecules, such as other N-benzhydrylformamides, provide a robust framework for understanding its conformational behavior. mdpi.com

A potential energy surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its geometric parameters, typically dihedral angles. For this compound, a one-dimensional PES scan could be performed by systematically rotating the azidomethyl group relative to the carbonyl group (varying the O=C-C-N dihedral angle) while optimizing the rest of the molecular geometry at each step. mdpi.com This would reveal the rotational barriers and identify the most stable conformers (energy minima) and transition states (energy maxima).

The resulting potential energy surface would likely indicate the presence of specific stable conformers. These conformers would represent geometries where steric hindrance and electronic repulsions are minimized, and stabilizing interactions, such as hyperconjugation, are maximized. The energy differences between these conformers and the energy barriers separating them are crucial for understanding the molecule's dynamic behavior in different environments, such as in solution.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

| Azide Group Bond Angle (N3–N2–N1) | 170.84 (11)° |

| Angle between Azide Group and Normal to Benzene Ring Plane | 46.62 (16)° |

Data sourced from single-crystal X-ray diffraction studies. nih.govresearchgate.net

Table 2: Illustrative Potential Energy Surface Scan Data for a Rotational Barrier

| Dihedral Angle (O=C-C-N) | Relative Energy (kcal/mol) | Conformation Type |

| 0° | 5.0 | Eclipsed (TS) |

| 60° | 0.5 | Gauche |

| 120° | 4.5 | Eclipsed (TS) |

| 180° | 0.0 | Anti (Stable) |

This table is a hypothetical representation of data that would be obtained from a DFT-based potential energy surface scan. The values are for illustrative purposes to show the concept of rotational barriers and conformer stability.

Future Research Directions and Emerging Avenues

Exploration of Asymmetric Synthetic Routes and Chiral Induction

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For α-azido ketones, the development of asymmetric synthetic routes is a key research frontier. The creation of chiral α-azido ketones from racemic precursors is a significant area of interest.

One promising approach involves the use of phase-transfer, ion-pair mediated reactions. For instance, racemic α-bromo ketones can be converted into chiral α-azido ketones with high enantioselectivity using a recoverable chiral quaternary salt as a catalyst. acs.org This method has been successfully applied to produce various chiral α-azido ketones, which can be subsequently transformed into valuable N-protected α-amino ketones. acs.org

Enzymatic catalysis offers another powerful tool for asymmetric synthesis. The enzymatic reduction of α-azidoacetophenone derivatives using enzymes like carbonyl reductase or alcohol dehydrogenase has been shown to produce optically pure 2-azido-1-arylethanols. nih.govfigshare.com These chiral azido-alcohols are valuable building blocks for more complex molecules. nih.gov

The concept of asymmetric induction, where a pre-existing chiral center influences the formation of a new stereocenter, is also highly relevant. youtube.com Research into reactions where a nucleophile adds to the carbonyl group of a chiral α-azido ketone can lead to diastereoselective synthesis, controlling the three-dimensional arrangement of the resulting molecule. youtube.com Furthermore, radical-induced stereospecific migrations in vinyl boron ate complexes derived from enantioenriched boronic esters present a novel, transition-metal-free method to access α-chiral ketones. nih.gov

Table 1: Asymmetric Synthesis Strategies for Chiral Azido (B1232118) Compounds

| Method | Precursor | Catalyst/Reagent | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Catalytic Enantioselective Azidation | Racemic α-bromo ketone | Chiral quaternary salt | Chiral α-azido ketone | High enantioselectivity via phase transfer | acs.org |

| Enzymatic Reduction | α-azidoacetophenone | Carbonyl reductase / Alcohol dehydrogenase | Optically pure 2-azido-1-arylethanol | Excellent optical purity | nih.govfigshare.com |

| Radical Polar Crossover | Enantioenriched boronic ester | Vinyllithium / Alkyl iodide | α-chiral ketone | Stereospecific 1,2-migration | nih.gov |

Development of Eco-Friendly and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly guiding synthetic methodology. For azides, which can be hazardous, developing safer and more sustainable protocols is paramount. Research is focusing on several key areas to minimize environmental impact and improve safety.

The use of flow chemistry is a significant advancement for handling potentially explosive intermediates like organic azides. cam.ac.uk Continuous flow systems allow for the safe, controlled generation and immediate use of azides, minimizing accumulation and risk. cam.ac.uk This has been demonstrated in the synthesis of aryl azides using monolithic azide (B81097) reagents or azide exchange resins within a contained flow system. cam.ac.uk

Solvent choice is another critical factor in sustainable synthesis. nih.gov The use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), is being explored. nih.gov Ionic liquids are also being investigated as green alternatives to volatile organic solvents for the synthesis of α-azido ketones. nih.gov

Improving the sustainability of key reagents is also a focus. A recent development provides a safer, greener, and much faster synthesis of sodium azide, a fundamental building block for compounds like 2-Azido-1-(4-methylphenyl)ethanone. rsc.org This improved process uses benzyl (B1604629) alcohol, which stabilizes the transition state, reduces reaction time from hours to minutes, and eliminates volatile organic compound (VOC) emissions. rsc.org

Expansion into Novel Reaction Cascades and Tandem Processes

This compound is an ideal substrate for reaction cascades and tandem processes, where multiple chemical transformations occur in a single pot. These strategies enhance synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste.

The dual functionality of α-azido ketones allows for their participation in a variety of tandem reactions. For example, they can undergo tandem condensation-cycloaddition with propargylic amines to form complex heterocyclic structures. researchgate.net The azide group is well-known for its participation in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form stable triazoles. nih.govwikipedia.org This reaction is a cornerstone of chemical biology and drug discovery. nih.gov

Other useful transformations of the azide group that can be incorporated into tandem sequences include reductive cyclization, the Staudinger reaction (reduction to an amine), Curtius and Schmidt rearrangements, and nitrene insertions. nih.govwikipedia.org For instance, the intramolecular reaction of vinylazides can lead to a tandem aziridination/3-aza-Cope rearrangement sequence. researchgate.net One-pot multicomponent reactions involving azides are also being developed for the efficient synthesis of diverse heterocyclic scaffolds, such as 5-thiotriazoles. nih.gov

Tailored Applications in Chemical Biology and Advanced Materials by Rational Design

The unique properties of the azide group make this compound a valuable tool for applications in chemical biology and materials science, often guided by rational design.

In chemical biology, the azide serves as a bioorthogonal handle. This means it can react selectively within a complex biological environment without interfering with native biochemical processes. smolecule.com This allows for the specific labeling and tracking of biomolecules. The compound can be used as a precursor to synthesize probes for bioorthogonal chemistry.

Rational design is being used to create novel functional materials. By theoretically assessing chemical structures before synthesis, researchers can design molecules with specific desired properties. rsc.org For example, this approach has been used to develop new azido-esters as energetic plasticizers and to design manganese-mu-azido 3D compounds with specific magnetic behaviors. rsc.orgelsevierpure.com